(2R)-O-phospho-3-sulfolactic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-O-phospho-3-sulfolactic acid is a carboxyalkyl phosphate and a carboxyalkanesulfonic acid. It derives from a rac-lactic acid. It is a conjugate acid of a (2R)-2-O-phosphonato-3-sulfonatolactate(4-).
Scientific Research Applications
Biosynthesis of Coenzyme M
- Coenzyme M Biosynthesis : Phosphosulfolactate synthase from Methanococcus jannaschii catalyzes the first step in coenzyme M biosynthesis, essential for methanogenesis (Graham, Xu, & White, 2002).
Sulfur Compound in Bacterial Spores
- Major Sulfur Compound in Bacillus subtilis Spores : Found to be a significant constituent in Bacillus subtilis spores, it accumulates during sporulation and may represent a significant portion of the spore's dry weight (Bonsen, Spudich, Nelson, & Kornberg, 1969).
Enzyme Mechanisms
- Enzyme Mechanism Study : Investigation of a phosphosulfolactate phosphatase, a Mg2+-dependent acid phosphatase, which plays a crucial role in the second step of CoM biosynthesis in Methanococcus jannaschii (Graham, Graupner, Xu, & White, 2001).
Material Science Applications
- Fuel Cell Component Development : Zirconium sulfophenylphosphonate, synthesized using 4-sulfophenylphosphonic acid, exhibits properties suitable for use in fuel cells (Zima et al., 2010).
Biochemical Assays
- Biochemical Assays : The sulfo-phospho-vanillin reaction, a method using concentrated sulfuric acid and phosphoric acid, is used for determining total serum lipids (Knight, Anderson, & Rawle, 1972).
Ionic Liquids for Fuel Cells
- Fuel Cell Research : Study of 2-sulfoethylammonium trifluoromethanesulfonate, an ionic liquid derived from aminoalkylsulfonic acids, for its potential application in high temperature PEM fuel cells (Wippermann et al., 2016).
Catalysis in Organic Synthesis
- Green Solvent Synthesis : Phospho sulfonic acid (PSA) is used as a catalyst for synthesizing benzimidazole and quinoxaline derivatives in a green, sustainable process (Rezayati et al., 2016).
Proton Exchange Membranes
- PEM Fuel Cells : Comparison of sulfonic acid, phosphonic acid, and imidazole functionalized model compounds for potential application in PEM fuel cells operating at intermediate temperatures and low humidification (Schuster et al., 2005).
Properties
Molecular Formula |
C3H7O9PS |
---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
(2R)-2-phosphonooxy-3-sulfopropanoic acid |
InChI |
InChI=1S/C3H7O9PS/c4-3(5)2(1-14(9,10)11)12-13(6,7)8/h2H,1H2,(H,4,5)(H2,6,7,8)(H,9,10,11)/t2-/m0/s1 |
InChI Key |
CABHHUMGNFUZCZ-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)OP(=O)(O)O)S(=O)(=O)O |
SMILES |
C(C(C(=O)O)OP(=O)(O)O)S(=O)(=O)O |
Canonical SMILES |
C(C(C(=O)O)OP(=O)(O)O)S(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.